7,8-Dihydrotubastrine

Description

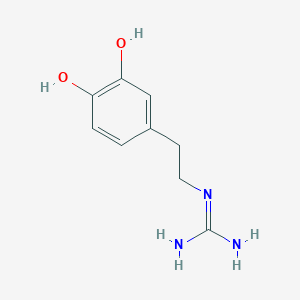

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)ethyl]guanidine |

InChI |

InChI=1S/C9H13N3O2/c10-9(11)12-4-3-6-1-2-7(13)8(14)5-6/h1-2,5,13-14H,3-4H2,(H4,10,11,12) |

InChI Key |

GVYDLYSNMDYZOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCN=C(N)N)O)O |

Synonyms |

7,8-dihydrotubastrine |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Occurrence of 7,8 Dihydrotubastrine

Discovery and Isolation from Marine Sponges

The initial discovery of 7,8-Dihydrotubastrine came from the investigation of marine sponges, which are known to be prolific sources of novel secondary metabolites. nih.gov These organisms are sessile filter feeders and often host a diverse array of microorganisms, which may contribute to the production of these unique chemical compounds. nih.govwikipedia.org

Sponge Genera and Species Associations (e.g., Petrosia, Neopetrosia)

This compound, along with its analogue 4-deoxy-7,8-dihydrotubastrine, was first isolated from the Indo-Pacific marine sponge Petrosia cf. contignata. acs.orgnih.govacs.org This sponge belongs to the family Petrosiidae, a group of sponges well-represented in Indo-Pacific coral reefs and recognized for producing a variety of nitrogenous compounds. acs.org The specific specimen from which the compound was isolated was collected in Milne Bay, Papua New Guinea, at a depth of approximately 20 feet. acs.org It was noted to be a thick-encrusting sponge, purplish-brown externally and tan internally, with a surface covered by zoanthids. acs.org

The genus Petrosia and the closely related Neopetrosia (to which some Petrosia species have been transferred) are known for their rich and diverse chemical profiles, which include alkaloids, polyacetylenes, sterols, and fatty acids. nih.govacs.orgbdpsjournal.org The misidentification of sponge species is a common challenge in marine natural product chemistry, highlighting the importance of accurate taxonomic identification for predicting chemical constituents. bdpsjournal.org

Extraction and Purification Methodologies in Natural Product Chemistry

The process of isolating this compound from the sponge material involved a series of standard and advanced techniques in natural product chemistry. The general workflow for such isolations typically begins with the extraction of the biological material with organic solvents.

In the case of the Petrosia cf. contignata specimen, the collected sponge was extracted with methanol (B129727) (MeOH). acs.org The resulting extract was then partitioned, and the 2-butanol (B46777) (2-BuOH)-soluble portion was selected for further separation due to its promising nuclear magnetic resonance (NMR) profile. acs.org

A key technique employed for the purification of this compound was High-Speed Countercurrent Chromatography (HSCCC) . acs.org This method utilizes a biphasic solvent system (in this case, an ethyl acetate-aqueous methanol system) to separate compounds based on their differential partitioning between the two liquid phases. acs.org This technique is particularly useful for separating complex mixtures of natural products. The HSCCC separation of the 2-BuOH-soluble extract yielded ten fractions. acs.org this compound was found as part of a mixture with 4-deoxy-7,8-dihydrotubastrine in the second fraction. acs.org

Spectroscopic and Chemical Methods for Structural Elucidation

Once a pure or semi-pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and chemical methods that provide detailed information about the molecule's connectivity, functional groups, and stereochemistry.

Application of Advanced Spectroscopic Techniques in Structure Determination

The structural elucidation of this compound relied heavily on a suite of advanced spectroscopic techniques. These methods are non-destructive and provide a wealth of information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structure elucidation. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectra were acquired for the fraction containing this compound and its analogue. acs.org NMR spectroscopy provides information on the chemical environment of individual atoms, the connectivity of atoms through scalar couplings, and spatial proximities through the Nuclear Overhauser Effect (NOE). scispace.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For the mixture containing this compound, Fast Atom Bombardment Mass Spectrometry (FABMS) was utilized. acs.org This analysis revealed the presence of two distinct molecular ions, one corresponding to this compound (m/z 180) and the other to 4-deoxy-7,8-dihydrotubastrine (m/z 196), confirming that the isolated fraction was a mixture of two related compounds. acs.org

The combined data from these spectroscopic techniques allowed for the determination of the planar structure of this compound as a phenethylguanidine derivative. acs.orgnih.gov The structure was further confirmed by comparison of its spectroscopic data with those of a semisynthetic version of the compound. acs.orgnih.govacs.org

Confirmation of Stereochemistry

While the spectroscopic methods mentioned above are excellent for determining the connectivity of atoms, establishing the absolute stereochemistry of a chiral molecule often requires additional experiments or comparison to known compounds. For many natural products, this can involve techniques like X-ray crystallography of the natural product or a derivative, or the use of chiral derivatizing agents followed by NMR analysis (e.g., the modified Mosher's method). nih.govmdpi.com In the initial report of this compound, the stereochemistry was not explicitly detailed, but comparison to a semisynthetic standard was a key part of its structural confirmation. acs.orgnih.govacs.org

Data Tables

Table 1: Sponge Species and Collection Data for this compound Isolation

| Feature | Description |

| Genus | Petrosia |

| Species | cf. contignata |

| Family | Petrosiidae |

| Order | Haplosclerida |

| Collection Location | Milne Bay, Papua New Guinea |

| Depth | Approximately 20 feet |

| Morphology | Thick-encrusting, purplish-brown exterior, tan interior |

Table 2: Extraction and Purification Techniques for this compound

| Step | Method | Solvent/System | Result |

| Extraction | Solvent Extraction | Methanol (MeOH) | Crude extract |

| Partitioning | Liquid-Liquid Partitioning | 2-Butanol (2-BuOH) | 2-BuOH-soluble fraction |

| Chromatography | High-Speed Countercurrent Chromatography (HSCCC) | Ethyl acetate-aqueous methanol biphasic system | 10 fractions, with fraction 2 containing a mixture of this compound and 4-deoxy-7,8-dihydrotubastrine |

Table 3: Spectroscopic Data for the Elucidation of this compound

| Technique | Application | Key Finding |

| ¹H NMR | Determination of proton environments and connectivities | Provided initial structural information |

| ¹³C NMR | Determination of the carbon skeleton | Complemented ¹H NMR data |

| FABMS | Determination of molecular weight | Revealed a molecular ion at m/z 180, corresponding to this compound |

Synthetic Strategies and Chemical Modification Studies of 7,8 Dihydrotubastrine and Analogues

Semisynthetic Approaches to 7,8-Dihydrotubastrine

This compound was first isolated from the Indo-Pacific marine sponge Petrosia cf. contignata. acs.orgacs.org However, its initial preparation was achieved through a semisynthetic route starting from a related natural product, tubastrine. acs.orgacs.orgresearchgate.net Tubastrine, originally isolated from the coral Tubastrea aurea, possesses an unsaturated styryl guanidine (B92328) core. researchgate.netmdpi.com

The semisynthesis of this compound involves the saturation of the exocyclic double bond present in the tubastrine scaffold. This transformation is typically achieved through catalytic hydrogenation. This process not only confirmed the structure of the naturally isolated this compound but also demonstrated a straightforward method to access this saturated analogue from a more readily available unsaturated precursor. acs.orgacs.org The structural comparison between the natural and semisynthetic products was crucial in the initial characterization of this compound. acs.orgresearchgate.net

| Precursor | Target Compound | Transformation |

| Tubastrine | This compound | Catalytic Hydrogenation |

| 3-Dehydroxytubastrine | 4-Deoxy-7,8-dihydrotubastrine | Catalytic Hydrogenation |

Total Synthesis Efforts for Related Phenethylguanidine Analogues

While a dedicated total synthesis of this compound itself is not extensively documented in the literature, significant efforts have been directed towards the total synthesis of related phenethylguanidine analogues. These synthetic endeavors are often motivated by the need to access sufficient quantities of these compounds for biological evaluation and to create structural variations not easily accessible through semisynthesis.

A notable area of research has been the synthesis of radiolabeled phenethylguanidines for applications in cardiac imaging. nih.gov For instance, analogues such as N-[11C]guanyl-(−)-m-octopamine and [11C]-m-hydroxyphenethylguanidine (MHPG) have been synthesized to serve as radiotracers for quantifying cardiac nerve density with Positron Emission Tomography (PET). nih.gov These syntheses often involve the construction of the phenethylamine (B48288) backbone followed by the introduction of the guanidine moiety. Common strategies for guanidinylation include the use of cyanogen (B1215507) bromide with a primary amine precursor. nih.gov

The general synthetic approach to these analogues can be summarized in the following key steps:

Synthesis of the Phenethylamine Core: This typically involves standard aromatic chemistry to construct the substituted phenyl ring, followed by the introduction of the two-carbon side chain.

Guanidinylation: The terminal amine of the phenethylamine core is then converted to a guanidine group. This can be achieved through various reagents, such as reacting the amine with a protected guanidinylating agent followed by deprotection.

These synthetic routes provide a versatile platform for accessing a wide range of phenethylguanidine analogues with diverse substitution patterns on the aromatic ring and the ethylamine (B1201723) side chain.

Chemical Derivatization and Analogue Synthesis for Pharmacological Exploration

The phenethylguanidine scaffold is a privileged structure in medicinal chemistry, and as such, the chemical derivatization and synthesis of analogues of this compound are crucial for exploring their pharmacological potential. While the direct pharmacological profile of this compound is not extensively detailed, studies on related compounds provide insights into the structure-activity relationships (SAR) of this class.

For example, tubastrine has been shown to exhibit antiviral activity. researchgate.netmdpi.com This has prompted the synthesis of derivatives to understand the structural requirements for this activity. Similarly, other related marine natural products containing the guanidine moiety, such as the leucettamines, have been investigated for their protein kinase inhibitory activity, and synthetic derivatives have been prepared to probe these interactions. mdpi.com

The synthesis of analogues of 4-deoxy-7,8-dihydrotubastrine and other related compounds often focuses on modifications at several key positions: ontosight.ai

Aromatic Ring Substitution: Introduction of different substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding to biological targets.

Guanidine Group Modification: The guanidine group can be N-alkylated or incorporated into more complex heterocyclic systems to alter its basicity and hydrogen bonding capabilities.

Side Chain Variation: The length and substitution of the ethylamine linker can be modified to optimize the spatial relationship between the aromatic ring and the guanidine group.

These derivatization strategies are essential for developing a comprehensive understanding of the SAR of the phenethylguanidine class and for identifying lead compounds with improved potency and selectivity for various therapeutic targets, including antimicrobial, antiviral, and anticancer applications. ontosight.ai

Development of Novel Synthetic Methodologies for Saturated Acyclic C2 Units

A key structural feature of this compound is the presence of a saturated acyclic C2 unit connecting the aromatic ring to the guanidine functional group. acs.orgacs.orgresearchgate.net The development of novel and efficient synthetic methodologies for constructing such linkages is an active area of research in organic chemistry.

Modern synthetic methods that can be applied to the construction of such C-C bonds include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to form the C-C bond between an aromatic precursor and a two-carbon building block. Subsequent reduction of any unsaturation would yield the desired saturated C2 linker.

Hydroformylation and Reduction: The hydroformylation of a styrene (B11656) precursor, followed by reduction of the resulting aldehyde and subsequent conversion to the amine and guanidine, represents a viable route.

Ring-Opening of Epoxides: The reaction of an organometallic phenyl reagent with ethylene (B1197577) oxide, followed by functional group manipulation to introduce the guanidine, can also provide access to the phenethylguanidine core.

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the use of acetylene (B1199291) as a C2 building block to synthesize C2-linked molecules under mild conditions. researchgate.net This strategy involves the addition of a radical to acetylene to form a vinyl radical, which can be further functionalized.

Furthermore, iridium-catalyzed hydroarylative cross-coupling reactions have emerged as a powerful tool for the atom- and step-economical synthesis of acyclic carbon centers. bath.ac.ukrsc.org These methods allow for the direct addition of an aromatic C-H bond across an alkene, providing a direct route to the phenethyl scaffold.

The development of these and other novel synthetic methodologies is crucial for the efficient and stereocontrolled synthesis of this compound and its analogues, facilitating further exploration of their chemical and biological properties.

Pre Clinical Biological Activities of 7,8 Dihydrotubastrine

In Vitro Cytotoxicity and Antiproliferative Studies

Comprehensive searches of scientific literature did not yield specific data on the in vitro cytotoxicity or antiproliferative effects of 7,8-Dihydrotubastrine.

There is currently no publicly available research detailing the evaluation of this compound against any cancer cell lines. Consequently, data regarding its potential cytotoxic effects, such as IC50 values, remain undetermined.

In the absence of in vitro cytotoxicity data, there have been no subsequent in vivo studies reported to assess the anti-tumor activity of this compound.

Antimicrobial Efficacy Investigations

Investigations into the antimicrobial properties of this compound have been narrow in scope, with published data available only for its antibacterial activity against a limited spectrum of bacteria.

Studies have been conducted to evaluate the antibacterial potential of this compound. However, the compound did not exhibit any antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. sci-hub.se Information regarding its efficacy against other bacterial strains is not currently available.

There is no available scientific literature that has reported on the antifungal activity of this compound. Therefore, its spectrum of activity against fungal pathogens remains unknown.

Antifouling Activity in Marine Biological Systems

While the genus Neopetrosia has been identified as a source of compounds with antifouling activity, specific studies on the antifouling properties of this compound have not been reported in the available literature. researchgate.net

Other Observed Pre-clinical Biological Responses

Extensive searches of publicly available scientific literature and research databases did not yield any specific information regarding the pre-clinical anti-HIV or anti-inflammatory potential of the chemical compound This compound .

Similarly, no research findings were identified for the anti-HIV or anti-inflammatory activities of closely related compounds that would provide insight into the potential biological responses of this compound in these areas.

Therefore, at present, there is no available data to report on the anti-HIV, anti-inflammatory, or other related pre-clinical biological activities of this compound.

Molecular and Cellular Mechanisms of Action of 7,8 Dihydrotubastrine

Identification of Putative Molecular Targets

The initial step in elucidating the mechanism of action for any bioactive compound is the identification of its molecular targets. For 7,8-Dihydrotubastrine, this process is still in the preliminary stages. As a marine natural product, it is part of a diverse group of compounds known to interact with a wide array of receptors and enzymes. General studies on marine metabolites suggest that compounds structurally similar to this compound could potentially exhibit a range of pharmacological activities by binding to various cellular targets. However, specific molecular binding partners for this compound have not yet been definitively identified in the scientific literature.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Once a compound binds to its molecular target, it can trigger a cascade of intracellular signaling events. Research into the specific signaling pathways modulated by this compound is an area of active investigation. While concrete evidence is scarce, a Japanese-language publication has alluded to a potential connection with p38 signaling pathways in the context of related research. The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cellular responses to external stimuli and is involved in processes such as inflammation and apoptosis. However, it is important to note that a direct, causal link between this compound and the modulation of the p38 pathway has not been experimentally established. Further research is required to confirm this hypothesis and to explore other potential intracellular signaling cascades that may be affected by this compound.

Cellular Effects and Pharmacodynamics in Pre-clinical Models

The ultimate biological effect of a compound is observed at the cellular and organismal level. Pre-clinical studies using in vitro and in vivo models are essential to characterize these effects. At present, there is a notable lack of published data from pre-clinical models specifically investigating the cellular effects and pharmacodynamics of this compound. Such studies would be instrumental in understanding its physiological and potential therapeutic outcomes. Information regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationships in various cell types and animal models, is not yet available in the public domain.

Comparative Mechanistic Studies with Related Alkaloids

Comparing the mechanisms of a novel compound with those of structurally similar molecules can provide valuable insights. This compound belongs to the tubastrine family of alkaloids. A comparative analysis with other members of this family, such as tubastrine itself, could reveal important structure-activity relationships and highlight unique mechanistic features of the 7,8-dihydro derivative. Unfortunately, comprehensive comparative mechanistic studies involving this compound and its related alkaloids are not yet present in the available scientific literature. Such research would be critical in delineating its unique biological profile.

Structure Activity Relationship Sar Studies of 7,8 Dihydrotubastrine and Its Analogues

Correlative Analysis of Structural Features and Biological Potency

A correlative analysis of the structural features of 7,8-Dihydrotubastrine and its biological potency is currently not possible due to the absence of published research on this topic. Such an analysis would typically involve comparing the activity of a series of related compounds to identify key structural motifs responsible for their biological effects.

Impact of Functional Group Modifications on Activity Profiles

Information regarding the impact of functional group modifications on the activity profiles of this compound is not available in the existing scientific literature. Research in this area would involve the synthesis of various analogues with alterations to functional groups, followed by biological testing to determine the resulting changes in activity.

Stereochemical Influences on Biological Activity

The influence of stereochemistry on the biological activity of this compound remains an open question. As with other biologically active molecules, it is plausible that different stereoisomers of this compound could exhibit distinct biological activities. However, no studies have been published to confirm or explore this hypothesis.

Computational Chemistry Approaches in SAR Elucidation

While computational chemistry approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating SAR, they have not yet been applied to this compound, according to available records. The application of these in silico methods would require initial biological data, which is currently lacking.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Origins in Marine Sponges

The biosynthesis of guanidine (B92328) alkaloids in marine sponges is a subject of ongoing research, with evidence suggesting that these complex molecules may be produced by the sponge itself, by symbiotic microorganisms, or through a collaborative effort. mdpi.commdpi.com Marine sponges are known to host a diverse array of bacteria, fungi, and cyanobacteria, which are capable of producing a wide range of secondary metabolites. mdpi.comfrontiersin.org In many cases, the true producers of these compounds have been identified as these microbial symbionts. mdpi.com This has led to the hypothesis that the biosynthesis of 7,8-Dihydrotubastrine may also be attributed to microorganisms residing within the sponge tissue.

The structural similarities between this compound and other guanidine alkaloids isolated from various marine sponges suggest a conserved biosynthetic logic. These compounds often feature a central guanidine core attached to aliphatic or aromatic moieties, hinting at common precursor molecules and enzymatic machinery.

Investigation of Precursor Incorporation and Enzymatic Transformations

Direct experimental evidence for the precursors of this compound is not yet available in the scientific literature. However, studies on analogous guanidine-containing marine alkaloids offer valuable insights. The biosynthesis of these compounds is generally believed to involve the incorporation of amino acids and fatty acid-derived precursors.

For many guanidine alkaloids, arginine is a key building block, providing the characteristic guanidinium (B1211019) group. The remainder of the carbon skeleton is often derived from long-chain fatty acids or polyketide pathways. The assembly of these precursors is thought to be mediated by a suite of specialized enzymes, including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and various tailoring enzymes such as oxidases, reductases, and transferases. nih.gov

The "7,8-dihydro" feature of the tubastrine core suggests a reduction step in the biosynthetic pathway, likely catalyzed by a reductase enzyme acting on a corresponding unsaturated precursor. The formation of the heterocyclic ring system is likely to involve intramolecular cyclization reactions, a common strategy in alkaloid biosynthesis.

A proposed, though unconfirmed, general biosynthetic scheme for a related guanidine alkaloid is presented in the table below, which may share similarities with the formation of this compound.

| Proposed Biosynthetic Step | Precursor(s) | Enzyme Class (Hypothetical) | Intermediate/Product |

| Chain Elongation | Malonyl-CoA, Acetyl-CoA | Polyketide Synthase (PKS) | Polyketide Chain |

| Guanidino Group Transfer | Arginine | Guanidinotransferase | Guanidylated Polyketide |

| Cyclization | Guanidylated Polyketide | Cyclase | Heterocyclic Intermediate |

| Reduction | Unsaturated Intermediate | Reductase | Dihydro-guanidine Alkaloid |

| Tailoring Reactions | Dihydro-guanidine Alkaloid | Oxidases, Methyltransferases | Final Product |

Comparative Biosynthesis with Related Guanidine-containing Alkaloids

A comparative approach to understanding the biosynthesis of this compound involves examining the pathways of structurally similar compounds, such as ptilomycalin A and batzelladine alkaloids. mdpi.com These complex polycyclic guanidine alkaloids, also isolated from marine sponges, share common structural motifs with tubastrine, suggesting a degree of shared biosynthetic machinery.

The biosynthesis of ptilomycalin A is hypothesized to involve the dimerization of a crambescidin-like monomer, which itself is formed from a guanidinylated fatty acid precursor. This highlights the modular nature of some marine alkaloid biosynthetic pathways. It is plausible that the biosynthesis of this compound follows a similar logic, albeit with different starting materials and tailoring enzymes to account for its unique structure.

The diversity of guanidine alkaloids found in marine sponges of the order Poecilosclerida suggests an evolutionary radiation of biosynthetic pathways from a common ancestral template. mdpi.com Minor changes in the enzymatic machinery, such as alterations in the substrate specificity of PKS or NRPS domains, could lead to the production of a wide array of structurally distinct but biogenetically related compounds.

Genetic and Genomic Basis for Biosynthesis in Host Organisms

The genetic basis for the production of this compound and other guanidine alkaloids in marine sponges is still largely unexplored. Identifying the biosynthetic gene clusters (BGCs) responsible for their synthesis is a significant challenge due to the complex nature of the sponge holobiont, which contains a vast and often unculturable microbial community. mdpi.comfrontiersin.org

Metagenomic approaches, which involve the sequencing of DNA from the entire sponge-associated microbial community, offer a promising avenue for discovering the BGCs for these compounds. By searching for genes encoding enzymes typically involved in alkaloid biosynthesis, such as PKS, NRPS, and guanidinotransferase genes, researchers can identify candidate BGCs. Subsequent heterologous expression of these gene clusters in a suitable host organism could then be used to confirm their role in the production of the target molecule.

While the specific genes for this compound biosynthesis have not yet been identified, the increasing availability of genomic and metagenomic data from marine sponges is likely to shed light on this area in the near future. Understanding the genetic basis of production will not only provide definitive proof of the biosynthetic pathway but also open up possibilities for biotechnological production of these valuable marine natural products.

Based on a comprehensive search for scientific literature and data, there is currently no specific information available regarding the advanced analytical methodologies for the chemical compound "this compound." Extensive searches for this particular compound have not yielded any detailed research findings, data tables, or established analytical protocols corresponding to the requested article structure.

The lack of available information prevents the generation of a thorough, informative, and scientifically accurate article as outlined in the user's instructions. Methodologies for chromatographic separation, mass spectrometry, nuclear magnetic resonance spectroscopy, and quantitative determination are highly specific to the physicochemical properties of a compound and require experimental data that is not present in the public domain for this compound.

Therefore, it is not possible to provide an article on the "Advanced Analytical Methodologies for this compound Research" that would meet the requirements of being based on diverse and verifiable sources. Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.

Should research on this compound be published in the future, it will be possible to revisit this topic and generate the requested content.

Future Research Directions and Unaddressed Avenues in 7,8 Dihydrotubastrine Research

Exploration of Undiscovered Biological Activities

The guanidine (B92328) functional group is a key pharmacophore present in numerous bioactive marine natural products, conferring a wide range of biological activities including cytotoxic, antimicrobial, antimalarial, and anti-HIV properties mdpi.comresearchgate.netscienceopen.com. The initial report on 7,8-Dihydrotubastrine focused on its isolation and structure determination, without detailing its biological activity profile nih.govacs.orgacs.org. This presents a significant gap and a compelling opportunity for future research. A primary future direction is the comprehensive screening of this compound against a diverse array of biological targets.

Given the activities of other guanidinic marine alkaloids, several specific avenues warrant investigation mdpi.comdntb.gov.ua:

Anticancer Activity: Many guanidine-containing compounds, such as batzelladine and monanchocidin, exhibit potent cytotoxicity against various cancer cell lines mdpi.comscienceopen.comnih.gov. Future studies should involve screening this compound against a panel of human cancer cell lines to determine its potential as an antineoplastic agent.

Antimicrobial and Antiviral Properties: The highly basic nature of the guanidine group often facilitates interactions with microbial cell membranes and viral proteins researchgate.net. Research should be directed towards evaluating its efficacy against pathogenic bacteria (including multi-drug resistant strains), fungi, and viruses, such as HIV, where related compounds have shown promise scienceopen.com.

Neuromodulatory Effects: Some marine alkaloids interact with receptors and ion channels in the nervous system. Petrosiols, also isolated from a Petrosia sponge, have been shown to induce nerve growth factor-like neuronal differentiation mdpi.com. Investigating the potential of this compound to modulate neuronal pathways could reveal novel therapeutic applications for neurodegenerative diseases.

| Potential Biological Activity | Rationale Based on Related Compounds | Suggested Initial Screening |

| Anticancer | Batzelladines and other guanidine alkaloids show cytotoxicity. mdpi.comscienceopen.com | NCI-60 human tumor cell line panel. |

| Antimicrobial | Guanidine moiety is common in antibacterial and antifungal natural products. scienceopen.comresearchgate.net | Assays against ESKAPE pathogens. |

| Antiviral (e.g., anti-HIV) | Batzelladine alkaloids have shown anti-HIV-1 activity. scienceopen.com | HIV-1 reverse transcriptase and integrase inhibition assays. |

| Neuromodulatory | Other metabolites from Petrosia sp. show neurotrophic activity. mdpi.com | Neuronal cell differentiation assays (e.g., using PC12 cells). |

Development of Targeted Analogues for Specific Biological Interactions

Once a promising biological activity is identified, the synthesis of targeted analogues is a critical next step for developing the compound into a potential therapeutic lead. The structure of this compound, with its phenethyl group and a saturated acyclic C2 unit, offers multiple sites for chemical modification nih.govacs.org. The goal of a medicinal chemistry program would be to create analogues with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future synthetic strategies could focus on:

Modifying the Guanidine Group: Altering the substitution pattern of the guanidine moiety can modulate its basicity (pKa) and hydrogen bonding capacity, which are crucial for target interaction researchgate.netnih.gov.

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, hydroxyl, or methoxy groups) onto the phenyl ring can influence binding affinity and metabolic stability.

Altering the Acyclic Linker: The length and flexibility of the ethyl chain connecting the phenyl and guanidine groups could be modified to optimize the spatial orientation for target binding.

The development of a synthetic library of this compound analogues would enable comprehensive structure-activity relationship (SAR) studies, providing insights into the chemical features essential for its biological function nih.govnih.gov.

| Analogue Design Strategy | Objective | Potential Chemical Modification |

| Guanidine Moiety Modification | Enhance target binding and selectivity. | N-alkylation, N-acylation, cyclization into imidazole or pyrimidine rings. |

| Aromatic Ring Substitution | Improve potency and ADME properties. | Introduction of halogens, hydroxyl, methoxy, or nitro groups at various positions. |

| Linker Modification | Optimize spatial orientation for receptor fit. | Chain extension/shortening, introduction of conformational constraints (e.g., double bonds). |

Biotechnological Production and Sustainable Sourcing Strategies

The reliance on harvesting marine sponges for natural products is unsustainable and often yields insufficient quantities for extensive research and development. A crucial unaddressed avenue for this compound is the development of sustainable production methods.

Future research should prioritize:

Biosynthetic Pathway Elucidation: Identifying the gene cluster responsible for the biosynthesis of this compound in Petrosia cf. contignata or its symbiotic microorganisms is a fundamental first step rsc.orgimperial.ac.uk. The pathway likely involves precursors such as tyrosine or phenylalanine nih.gov. Understanding these enzymatic steps is key to heterologous expression.

Heterologous Expression: Once the biosynthetic genes are identified, they could be transferred to a more manageable host organism, such as E. coli or Saccharomyces cerevisiae, for scalable and controlled production through fermentation. This approach has been explored for other complex marine alkaloids researchgate.netnih.gov.

Sponge Cell Culture or Symbiont Cultivation: Marine sponges host a vast diversity of microorganisms, which are often the true producers of the bioactive compounds mdpi.com. Attempts to culture the sponge cells of Petrosia or isolate and cultivate the specific microbial symbiont responsible for producing this compound could provide a direct and sustainable source of the compound.

Advanced Mechanistic Studies and Target Validation

Identifying the specific molecular target(s) of this compound is essential for understanding its mechanism of action and for rational drug design. The guanidinium (B1211019) cation is known to engage in specific interactions with biological targets like carboxylates and phosphates through hydrogen bonding and electrostatic interactions mdpi.comnih.gov.

Key unaddressed research avenues include:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational docking studies can be employed to identify the protein(s) or nucleic acid(s) that this compound interacts with.

Mechanism of Action Studies: Once a biological activity is confirmed (e.g., cytotoxicity), downstream cellular assays are needed. For example, if it is found to be cytotoxic, studies on cell cycle progression, apoptosis induction, and specific signaling pathway modulation would be necessary to delineate its mechanism.

Target Validation: After a putative target is identified, modern genetic techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to validate its role in the compound's observed bioactivity.

Role in Chemical Ecology of Marine Ecosystems

Marine sponges produce a vast arsenal of secondary metabolites, many of which serve as chemical defenses against predators, competitors, or pathogens nih.govuncw.edu. The ecological role of this compound within its marine environment is completely unknown. Investigating its function in the chemical ecology of Petrosia cf. contignata represents a fascinating and important area of future research.

Potential ecological roles that need to be explored include:

Antipredator Defense: Sponges in the genus Petrosia are known to produce various alkaloids mdpi.com. Bioassay-guided studies using ecologically relevant predators (e.g., reef fish) could determine if this compound acts as a feeding deterrent.

Antifouling Activity: Sessile marine organisms must compete for space and prevent colonization by other organisms (biofouling) nih.govresearchgate.net. Screening this compound for its ability to inhibit the settlement of barnacle larvae, algae, or marine bacteria could reveal a role as an antifouling agent.

Allelopathy: The compound may be used to inhibit the growth of nearby competitors, such as corals or other sponges. Allelopathic assays could clarify this potential function.

Understanding the natural role of this compound not only provides fundamental ecological insights but can also guide the discovery of new applications, such as the development of novel, environmentally friendly antifouling technologies nih.gov.

Q & A

Q. What strategies validate the identity of newly synthesized this compound analogs?

- Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC-MS) data with elemental analysis. For novel compounds, include X-ray diffraction to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.